Cas no 81561-77-5 (1-(4-tert-butylphenyl)propan-2-one)

1-(4-tert-butylphenyl)propan-2-one structure
81561-77-5 structure
Product Name:1-(4-tert-butylphenyl)propan-2-one
CAS No:81561-77-5
MF:C13H18O
MW:190.281424045563
CID:703690
PubChem ID:6423283
Update Time:2024-01-24

1-(4-tert-butylphenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-
    • 1-(4-tert-butylphenyl)propan-2-one
    • 4-T-BUTYL PROPIOPHONE
    • HSNJERRVXUNQLS-UHFFFAOYSA-N
    • CS-0272136
    • FT-0729140
    • DTXSID70423681
    • TRIETHYLMETHYLAMMONIUMHYDROXIDE
    • EN300-1828458
    • 4-T-Butylpropiophone
    • AKOS011913705
    • N14188
    • 81561-77-5
    • 1-(4-(Tert-butyl)phenyl)propan-2-one
    • SCHEMBL4689867
    • 1-(4-tert-Butylphenyl)-2-propanone
    • 1-[4-(1,1-Dimethylethyl)phenyl]-2-propanone (ACI)
    • MDL: MFCD09901576
    • Inchi: 1S/C13H18O/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3
    • InChI Key: HSNJERRVXUNQLS-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC(C(C)(C)C)=CC=1)C

Computed Properties

  • Exact Mass: 190.135765193g/mol
  • Monoisotopic Mass: 190.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

1-(4-tert-butylphenyl)propan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1828458-0.05g
1-(4-tert-butylphenyl)propan-2-one
81561-77-5
0.05g
$348.0 2023-09-19
Enamine
EN300-1828458-0.1g
1-(4-tert-butylphenyl)propan-2-one
81561-77-5
0.1g
$364.0 2023-09-19
Enamine
EN300-1828458-0.25g
1-(4-tert-butylphenyl)propan-2-one
81561-77-5
0.25g
$381.0 2023-09-19
Enamine
EN300-1828458-0.5g
1-(4-tert-butylphenyl)propan-2-one
81561-77-5
0.5g
$397.0 2023-09-19
Enamine
EN300-1828458-1.0g
1-(4-tert-butylphenyl)propan-2-one
81561-77-5
1g
$914.0 2023-06-02
Enamine
EN300-1828458-2.5g
1-(4-tert-butylphenyl)propan-2-one
81561-77-5
2.5g
$810.0 2023-09-19
Enamine
EN300-1828458-5.0g
1-(4-tert-butylphenyl)propan-2-one
81561-77-5
5g
$2650.0 2023-06-02
Enamine
EN300-1828458-10.0g
1-(4-tert-butylphenyl)propan-2-one
81561-77-5
10g
$3929.0 2023-06-02
Enamine
EN300-1828458-1g
1-(4-tert-butylphenyl)propan-2-one
81561-77-5
1g
$414.0 2023-09-19
Enamine
EN300-1828458-5g
1-(4-tert-butylphenyl)propan-2-one
81561-77-5
5g
$1199.0 2023-09-19

1-(4-tert-butylphenyl)propan-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Sodium bicarbonate Solvents: Toluene ;  24 h, rt
Reference
Facile and efficient acetylation of primary alcohols and phenols with acetic anhydride catalyzed by dried sodium bicarbonate
Lugemwa, Fulgentius Nelson; et al, Catalysts, 2013, 3(4), 954-965

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  Mor-DalPhos Solvents: 1,4-Dioxane ;  16 h, 90 °C
Reference
Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates
Hesp, Kevin D.; et al, Journal of the American Chemical Society, 2011, 133(14), 5194-5197

Production Method 3

Reaction Conditions
1.1 Catalysts: 9,10-Dimethoxyanthracene Solvents: Acetonitrile ;  20 - 25 h
Reference
Transition-metal-free photoredox intermolecular α-arylation of ketones
Pandey, Ganesh; et al, Organic Chemistry Frontiers, 2018, 5(17), 2610-2614

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  45 min, -5 °C; 15 min, -5 °C
1.2 Reagents: Hydrofluoric acid ,  Boric acid (H3BO3) ;  30 min, -5 °C; 2 h, 0 °C
1.3 Reagents: Sodium acetate Catalysts: Copper oxide (Cu2O) ;  30 min, 20 - 25 °C; 6 h, 20 - 25 °C
Reference
Synthesis and fungicidal activity of novel oxathiapiprolin derivatives
Ding, Chengrong; et al, Youji Huaxue, 2019, 39(7), 2062-2069

Production Method 5

Reaction Conditions
1.1 Catalysts: Acetic anhydride
Reference
Electrosynthesis of benzylic ketones
, France, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Selenium dioxide Catalysts: Sulfuric acid Solvents: Dichloromethane ;  10 h, 10 °C
2.1 Catalysts: 9,10-Dimethoxyanthracene Solvents: Acetonitrile ;  20 - 25 h
Reference
Transition-metal-free photoredox intermolecular α-arylation of ketones
Pandey, Ganesh; et al, Organic Chemistry Frontiers, 2018, 5(17), 2610-2614

Production Method 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  2-(Dicyclohexylphosphino)-3-methoxy-N-methyl-N-phenylbenzenamine ;  12 h, 90 °C
Reference
Zheda-Phos for General α-Monoarylation of Acetone with Aryl Chlorides
Li, Pengbin; et al, Advanced Synthesis & Catalysis, 2013, 355(7), 1255-1259

Production Method 8

Reaction Conditions
1.1 Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- ,  Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Acetonitrile ,  Water ;  24 h, rt
Reference
Anti-Markovnikov Oxidation of β-Alkyl Styrenes with H2O as the Terminal Oxidant
Zhang, Guoting; et al, Journal of the American Chemical Society, 2016, 138(37), 12037-12040

Production Method 9

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  Mor-DalPhos Solvents: tert-Butanol ,  1,4-Dioxane ;  16 - 20 h, 90 °C
Reference
Addressing Challenges in Palladium-Catalyzed Cross-Couplings of Aryl Mesylates: Monoarylation of Ketones and Primary Alkyl Amines
Alsabeh, Pamela G.; et al, Angewandte Chemie, 2013, 52(28), 7242-7246

Production Method 10

Reaction Conditions
1.1 Catalysts: Dichloroacetic acid ,  (SP-4-1)-[Bis[μ-[[2,3-butanedione 2,3-di(oximato-κO)](2-)]]tetrafluorodiborato(2… ,  Acridinium, 3,6-bis(1,1-dimethylethyl)-9-(4-fluoro-2,6-dimethylphenyl)-10-phenyl… Solvents: Acetonitrile ,  Water ;  8 h, rt
Reference
Homobenzylic Oxygenation Enabled by Dual Organic Photoredox and Cobalt Catalysis
McManus, Joshua B.; et al, Journal of the American Chemical Society, 2020, 142(23), 10325-10330

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  Oxygen Catalysts: Bis[5,5-dimethyl-1-(4-methyl-1-piperazinyl)-1,2,4-hexanetrionato-κO2,κO4]cobalt Solvents: Isopropanol ;  12 h, 60 °C
Reference
Cobalt-Catalyzed Aerobic Oxidative Cleavage of Alkyl Aldehydes: Synthesis of Ketones, Esters, Amides, and α-Ketoamides
Li, Tingting; et al, Chemistry - A European Journal, 2021, 27(38), 9737-9741

Production Method 12

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  heated
Reference
N-Heterocyclic Carbene-Catalyzed Aldol-Lactonization of Ketoacids via Dynamic Kinetic Resolution
Mondal, Santigopal; et al, ACS Catalysis, 2017, 7(6), 3995-3999

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium (α,ω-Bis(diphenylphosphino)poly(ethylene glycol) complexes and chloro c…) ,  Poly(oxy-1,2-ethanediyl), α-(diphenoxyphosphinyl)-ω-[(diphenoxyphosphinyl)oxy]- (rhodium complexes and chloro-rhodium complexes and dichloro-Ru and Pd …) Solvents: Toluene ,  Polyethylene glycol ;  5 MPa, rt → 80 °C; 6 h, 80 °C; 80 °C → rt
Reference
Approach for Catalyst-Product Separation Using Recyclable Liquid Phase Catalysis
Panda, Anil G.; et al, Industrial & Engineering Chemistry Research, 2010, 49(18), 8360-8364

Production Method 14

Reaction Conditions
1.1 Catalysts: Manganese triacetate Solvents: Benzene ,  Pyridinium, 4-methyl-1-pentyl-, dodecahydro-1-carbadodecaborate(1-) ;  2 h
Reference
An effective system to synthesize arylacetones. Substrate-ionic liquid-ultrasonic irradiation
Zhu, Yinghuai; et al, Chemistry Letters, 2003, 32(8), 730-731

1-(4-tert-butylphenyl)propan-2-one Raw materials

1-(4-tert-butylphenyl)propan-2-one Preparation Products

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited